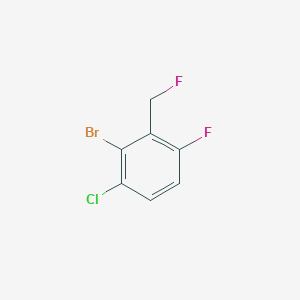

2-Bromo-3-chloro-6-fluorobenzyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFWVMQBBCUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CF)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Chloro 6 Fluorobenzyl Fluoride and Analogues

Strategies for Aromatic Halogenation and Precursor Synthesis

Regioselective Introduction of Bromine on the Benzene (B151609) Ring

The introduction of a bromine atom onto a substituted benzene ring is a classic example of electrophilic aromatic substitution. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the substituents present. researchgate.net For a precursor molecule, the existing methyl, chloro, and fluoro groups, all being ortho-, para-directors, will influence the position of bromination. libretexts.orgunizin.org The methyl group is an activating group, while the halogens are deactivating. vanderbilt.edu In cases of competing directing effects, the stronger activating group typically determines the outcome. libretexts.org

Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst, and N-bromosuccinimide (NBS). mdpi.com The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to favor a specific isomer. mdpi.comnih.gov For instance, bromination of 4-fluorotoluene (B1294773) can be directed to favor the 3-bromo isomer over the 2-bromo isomer by carrying out the reaction in glacial acetic acid with iodine and iron as catalysts. google.com This highlights the potential to manipulate reaction conditions to achieve a desired, and often non-intuitive, regiochemical result.

Controlled Chlorination Approaches for Ortho-Substitution

Similar to bromination, the regioselective chlorination of an aromatic ring is dependent on the directing effects of existing substituents. Conventional chlorinating agents include molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂), often requiring a catalyst. Achieving specific ortho-substitution in a polysubstituted ring can be challenging due to potential steric hindrance and the formation of multiple isomers.

In a molecule such as 3-bromo-4-fluorotoluene, the methyl group and the fluorine atom would direct chlorination to the position ortho to both, which is a highly activated site. A patent describing the chlorination of 2-bromotoluene (B146081) using chlorine gas in chlorosulfonic acid or sulfuric acid with a catalyst like ferric chloride demonstrates a method for introducing chlorine atoms onto a brominated toluene (B28343) ring. google.com The development of newer reagents, such as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, offers high reactivity and regioselectivity, often targeting the most electron-rich carbon under mild conditions.

Directed Fluorination Methods for Aromatic Fluorine Incorporation

Direct electrophilic fluorination of an aromatic ring is challenging. A more established and versatile method for introducing a fluorine atom is the Balz-Schiemann reaction. acsgcipr.org This process involves the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.orgmnstate.edu The resulting diazonium salt is then thermally decomposed in the presence of a fluoride (B91410) source, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), to yield the corresponding aryl fluoride. acsgcipr.orgwikipedia.org

This Sandmeyer-type reaction is a powerful tool because it allows for substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org For the synthesis of a precursor like 2-bromo-3-chloro-6-fluorotoluene, a plausible strategy would involve synthesizing a corresponding aniline, such as 2-bromo-3-chloro-6-aminotoluene, and then subjecting it to the Balz-Schiemann reaction to introduce the fluorine atom with high regiochemical control.

Benzylic Fluorination Techniques for 2-Bromo-3-chloro-6-fluorobenzyl fluoride Formation

Once the precursor 2-bromo-3-chloro-6-fluorotoluene is obtained, the final step is the introduction of a fluorine atom at the benzylic position (the methyl group). This can be achieved through either nucleophilic or electrophilic pathways.

Nucleophilic Fluorination Pathways at the Benzylic Carbon (e.g., S_N1/S_N2 via F⁻ anion sources)

The nucleophilic approach is a two-step process. First, the benzylic methyl group of the precursor is converted into a good leaving group. This is typically achieved through free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or light, which selectively brominates the benzylic position to form 2-bromo-3-chloro-6-fluorobenzyl bromide. google.com

In the second step, the benzylic bromide undergoes a nucleophilic substitution reaction with a fluoride anion (F⁻) source. acsgcipr.org This halogen exchange (Halex) reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the substrate and reaction conditions. rsc.org A variety of fluoride reagents can be employed for this transformation. acsgcipr.org

Common sources of nucleophilic fluoride include simple alkali metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgrsc.org Amine/hydrogen fluoride complexes, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), are also effective reagents. rsc.orgnih.gov The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) often being superior for these reactions. nih.govresearchgate.net In some cases, additives or phase-transfer catalysts are used to improve the solubility and reactivity of the fluoride salt. acsgcipr.orgox.ac.uk

| Fluoride Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Fluoride | KF | Polar aprotic solvent (e.g., MeCN), often with a phase-transfer catalyst. | acsgcipr.orgox.ac.uk |

| Cesium Fluoride | CsF | Polar aprotic solvent; generally more reactive than KF. | acsgcipr.orgrsc.org |

| Tetrabutylammonium Fluoride | TBAF | Anhydrous conditions are preferred for higher reactivity. | acsgcipr.org |

| Triethylamine tris(hydrogen fluoride) | Et₃N·3HF | Used alone or in combination with other reagents like AgF or bases (K₃PO₄). | rsc.orgresearchgate.netnii.ac.jp |

| Silver(I) Fluoride | AgF | Can be used alone or combined with other sources like Et₃N·3HF to enhance reactivity. | rsc.orgresearchgate.netnii.ac.jp |

Electrophilic Fluorination Approaches Utilizing N–F Reagents

Electrophilic fluorination offers a more direct route by enabling the conversion of a benzylic C-H bond directly to a C-F bond, avoiding the need to pre-functionalize the methyl group. beilstein-journals.org This transformation is accomplished using electrophilic N-F reagents, which act as sources of "electrophilic" fluorine. organic-chemistry.org

The mechanism of these reactions is often complex and can involve radical intermediates. beilstein-journals.org For instance, the reaction with Selectfluor may proceed via a single-electron transfer (SET) from the substrate to the N-F reagent, generating a benzylic radical cation that leads to C-F bond formation. nih.govresearchgate.net Alternatively, a hydrogen atom transfer (HAT) mechanism can generate a neutral benzylic radical, which is then trapped by the fluorine source. mpg.de

A variety of N-F reagents are available, with Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) being among the most common. beilstein-journals.orgorganic-chemistry.org These reactions can be promoted by photocatalysis, transition metals, or base mediation, depending on the substrate and desired outcome. beilstein-journals.org The choice of catalyst and conditions can influence the selectivity and efficiency of the C-H fluorination. mpg.de

| Reagent Name | Abbreviation | Description | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | A highly effective, commercially available electrophilic fluorinating agent. Often used in radical-mediated C-H fluorinations. | beilstein-journals.orgorganic-chemistry.orgnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Another widely used N-F reagent, effective for the fluorination of a variety of substrates, including benzylic positions. | beilstein-journals.org |

Radical Fluorination Methodologies

The synthesis of this compound from its corresponding toluene precursor, 2-bromo-3-chloro-6-fluorotoluene, can be effectively achieved through radical fluorination. This approach hinges on the selective cleavage of a benzylic C-H bond, which is typically the most reactive site towards radical abstraction in substituted toluenes. The process involves two primary steps: the generation of a benzylic radical followed by its trapping with a fluorine atom transfer (FAT) agent.

The mechanism is initiated by a radical initiator that abstracts a hydrogen atom from the methyl group of 2-bromo-3-chloro-6-fluorotoluene. This forms a stabilized benzylic radical. The stability of this radical is influenced by the electronic effects of the halogen substituents on the aromatic ring. Subsequently, this radical reacts with a fluorine source to yield the desired this compound.

Commonly employed radical initiators include photochemical catalysts and thermal initiators. Photochemical methods often utilize catalysts like 9-fluorenone (B1672902) or xanthone (B1684191) under visible light irradiation to generate a photoexcited state capable of hydrogen atom transfer (HAT). tue.nl Metal-catalyzed systems, for instance using iron(II) or silver(I) salts, can also promote the formation of the key benzylic radical intermediate. tue.nlnih.gov

The choice of the fluorine atom transfer agent is critical for the efficiency of the reaction. Electrophilic N-F reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI), are widely used for this purpose. nih.govnih.gov These reagents can efficiently trap the carbon-centered radical to form the C-F bond. nih.gov The general reaction scheme is depicted below:

Figure 1: General Scheme for Radical Benzylic Fluorination

Ar-CH₃ + Initiator → Ar-CH₂•

Ar-CH₂• + F-Source → Ar-CH₂F

The reaction conditions, including solvent, temperature, and concentration of reagents, must be carefully controlled to maximize the yield of the monofluorinated product and minimize the formation of byproducts, such as the difluorinated analogue, 2-bromo-3-chloro-6-fluorobenzylidene difluoride.

Table 1: Comparison of Radical Fluorination Reagents for Benzylic C-H Fluorination

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Selectfluor | Photocatalyst (e.g., xanthone), visible light, acetonitrile, room temp. | High reactivity, commercially available, stable solid. researchgate.netfraunhofer.de | Can act as an oxidant, potentially leading to side reactions. fraunhofer.de |

| NFSI | Metal catalyst (e.g., Cu(I)), heat, or photoredox catalysis. | Mild fluorinating agent, good functional group tolerance. nih.govmdpi.com | Can be less reactive than Selectfluor for some substrates. nih.gov |

| XeF₂ | Radical initiator, inert solvent. | Potent fluorine source. | Highly toxic and hazardous gas, requires special handling. organic-chemistry.org |

Advanced Synthetic Protocols and Process Development for this compound

Integration of Continuous Flow Chemistry for Enhanced Efficiency and Selectivity

The synthesis of this compound via radical fluorination can be significantly improved by leveraging continuous flow chemistry. researchgate.netorganic-chemistry.org This technology offers substantial advantages over traditional batch processing, particularly for photochemical reactions which are often employed in benzylic fluorination. acs.orgtue.nl

In a typical continuous flow setup, solutions of the starting material (2-bromo-3-chloro-6-fluorotoluene), the photocatalyst (e.g., xanthone), and the fluorine source (e.g., Selectfluor) are pumped through transparent tubing, such as fluorinated ethylene (B1197577) propylene (B89431) (FEP), which is coiled around a light source (e.g., a compact fluorescent lamp with black-light irradiation). organic-chemistry.orgnih.gov This configuration ensures uniform irradiation of the reaction mixture, which is difficult to achieve in large-scale batch reactors due to the limited penetration depth of light (the Beer-Lambert law). tue.nl

The key benefits of this approach include:

Enhanced Safety: Continuous flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with hazardous reagents and exothermic reactions.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior light penetration and precise temperature control, leading to faster reaction times and higher conversions. fraunhofer.de Residence times can be reduced to under 30 minutes, compared to several hours in batch processes. organic-chemistry.orgnih.gov

Higher Selectivity: Precise control over reaction parameters such as residence time, temperature, and stoichiometry minimizes the formation of over-fluorinated byproducts like 2-bromo-3-chloro-6-fluorobenzylidene difluoride.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by parallelizing multiple reactor units (scaling-out), which is more straightforward than redesigning large-scale batch reactors. organic-chemistry.org

Table 2: Comparison of Batch vs. Continuous Flow Photochemical Benzylic Fluorination

| Parameter | Batch Process | Continuous Flow Process |

| Light Penetration | Poor and non-uniform, decreases with scale. | Excellent and uniform. tue.nl |

| Heat Transfer | Limited, potential for hot spots. | Excellent, precise temperature control. fraunhofer.de |

| Reaction Time | Hours to days. | Minutes. organic-chemistry.orgnih.gov |

| Selectivity | Often lower, risk of byproducts. | High, precise control over conditions. vapourtec.com |

| Safety | Higher risk with large volumes. | Inherently safer with small hold-up volumes. tue.nl |

| Scalability | Difficult, requires reactor redesign. | Straightforward (longer run time or numbering-up). organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Transformations in Complex Polyhalogenated Systems

The synthesis of this compound is a prime example of a transformation requiring high levels of selectivity in a complex, polyhalogenated system.

Regioselectivity: The primary challenge is to selectively functionalize the benzylic C-H bonds of the methyl group without affecting the C-H bonds on the aromatic ring. Radical abstraction is highly regioselective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring. The halogens on the ring have a minimal directing effect on this radical process, unlike in electrophilic aromatic substitution. The key is to choose conditions that favor HAT from the benzylic position.

Chemoselectivity: A successful synthesis must be chemoselective, meaning the reaction occurs only at the desired methyl group, leaving the other functional groups—the bromo, chloro, and aromatic fluoro substituents—intact. The C-F, C-Cl, and C-Br bonds are generally stable under radical fluorination conditions. Reagents like Selectfluor and NFSI are specifically chosen for their ability to participate in the C-H fluorination pathway without promoting unwanted side reactions, such as nucleophilic aromatic substitution or halogen exchange. nih.gov

Stereoselectivity: In the specific case of this compound, the product is achiral as the fluorination occurs at a prochiral CH₃ group to form a CH₂F group. Therefore, stereoselectivity is not a consideration in this particular transformation. However, if the substrate were more complex, containing a pre-existing chiral center or if the reaction created a new stereocenter, controlling the stereochemical outcome would be a critical aspect of the synthesis.

Process Optimization and Scale-Up Considerations for Laboratory to Pilot Production

Transitioning the synthesis of this compound from the laboratory bench to pilot-scale production requires careful optimization of the reaction parameters and a robust process design. Continuous flow chemistry is particularly advantageous for this transition. tue.nlorganic-chemistry.org

Process Optimization: Key parameters to optimize in a continuous flow system include:

Flow Rate (Residence Time): Adjusting the flow rate directly controls the residence time of the reactants in the irradiated zone. This is optimized to maximize conversion of the starting material while minimizing byproduct formation.

Reagent Stoichiometry: The molar ratio of the fluorine source to the substrate is critical. Using a slight excess of the fluorine source can drive the reaction to completion, but a large excess may lead to difluorination. Automated pumping systems in flow reactors allow for precise control over these ratios.

Temperature: While many photochemical reactions run at ambient temperature, gentle heating can sometimes increase reaction rates for less reactive substrates. organic-chemistry.org The superior heat exchange of flow reactors allows for precise temperature control.

Catalyst Loading: The concentration of the photocatalyst needs to be optimized to ensure efficient light absorption and initiation without causing issues with solubility or reactor fouling.

Scale-Up Considerations:

Throughput: Increasing production capacity can be achieved by increasing the flow rate, using larger diameter tubing (while considering light penetration), or by operating the system for extended periods. For significant scale-up, a "numbering-up" or "scaling-out" approach, where multiple flow reactors are run in parallel, is often the most efficient and safest strategy. tue.nl

Downstream Processing: A continuous production process should ideally be coupled with continuous downstream processing. This could involve in-line quenching, liquid-liquid extraction, and purification steps like crystallization or chromatography to isolate the final product. For instance, product decomposition can be prevented by in-line dilution and filtration. organic-chemistry.org

Process Analytical Technology (PAT): Integrating in-line analytical tools (e.g., IR, UV-Vis, or NMR spectroscopy) can enable real-time monitoring of the reaction, ensuring consistent quality and allowing for immediate adjustments to process parameters. This is crucial for maintaining process control during long production runs.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3 Chloro 6 Fluorobenzyl Fluoride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 2-Bromo-3-chloro-6-fluorobenzyl fluoride (B91410) is a key site for nucleophilic attack. The departure of the fluoride leaving group can proceed through different mechanistic pathways, primarily the unimolecular (S_N1) and bimolecular (S_N2) substitution reactions. The preferred pathway is dictated by a combination of factors including the stability of intermediates, the nature of the nucleophile, and the reaction conditions.

S_N1 Pathways and the Role of Benzylic Carbocation Stability

The S_N1 mechanism proceeds through a stepwise process involving the initial formation of a carbocation intermediate. The stability of this benzylic carbocation is paramount to the feasibility of the S_N1 pathway. In the case of 2-Bromo-3-chloro-6-fluorobenzyl fluoride, the resulting 2-bromo-3-chloro-6-fluorobenzyl carbocation would be stabilized by resonance with the adjacent phenyl ring. The positive charge can be delocalized into the aromatic system, which significantly lowers the activation energy for its formation.

However, the electronic effects of the halogen substituents on the phenyl ring also play a crucial role. Halogens are generally electron-withdrawing through the inductive effect, which can destabilize an adjacent carbocation. Conversely, they can donate electron density through resonance. For the 2-bromo-3-chloro-6-fluorobenzyl carbocation, the inductive withdrawal of the ortho-bromo and ortho-fluoro substituents would be expected to have a significant destabilizing effect on the benzylic carbocation. The relative stability of this carbocation compared to other substituted benzyl (B1604629) systems would determine the propensity for an S_N1 reaction.

Table 1: Factors Influencing Benzylic Carbocation Stability

| Factor | Influence on 2-Bromo-3-chloro-6-fluorobenzyl carbocation |

| Resonance | Stabilizing (delocalization of positive charge into the phenyl ring) |

| Inductive Effect (Halogens) | Destabilizing (electron withdrawal by Br, Cl, and F) |

| Steric Hindrance | May favor S_N1 by disfavoring the crowded S_N2 transition state |

S_N2 Reactions: Influence of Halogen Substituents on Transition State Energetics

The S_N2 mechanism is a concerted process where the nucleophile attacks the benzylic carbon simultaneously with the departure of the leaving group. The energetics of the trigonal bipyramidal transition state are critical. The presence of bulky ortho substituents can sterically hinder the backside attack of the nucleophile, thus increasing the activation energy and slowing down the S_N2 reaction. In this compound, the ortho-bromo and ortho-fluoro groups could present significant steric impediment.

Computational studies on benzyl fluoride have shown that the transition state is stabilized by hydrogen bonding between the fluorine atom and the activating species. beilstein-journals.org This stabilization is a key factor in promoting the S_N2 pathway. For this compound, the electronic effects of the halogen substituents would also influence the electrophilicity of the benzylic carbon and the stability of the transition state. The electron-withdrawing nature of the halogens would increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

Participation of Adjacent Halogens in Reaction Mechanisms (e.g., Halonium Ion Intermediates)

Neighboring group participation, or anchimeric assistance, can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. dalalinstitute.com In the case of this compound, the ortho-bromo substituent could potentially participate in the displacement of the fluoride leaving group. This would involve the formation of a bridged halonium ion (a bromonium ion) intermediate.

This participation would lead to a two-step process where the initial intramolecular attack of the bromine atom forms the cyclic intermediate, which is then opened by the external nucleophile. Such a mechanism often results in retention of stereochemistry at the benzylic carbon. The ability of bromine to act as a neighboring group is more pronounced than that of chlorine, and fluorine typically does not exhibit this behavior. utexas.edu The formation of such a halonium ion intermediate would be a key mechanistic feature to investigate for this specific compound.

Electrophilic Aromatic Substitution Reactions on the Polyhalogenated Phenyl Ring

The substituted phenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. The directing effects of the existing halogen substituents and the benzyl fluoride group determine the regioselectivity of this reaction.

Directing Effects of Bromine, Chlorine, and Fluorine Substituents on Electrophilic Attack

Halogen substituents are known to be ortho-, para-directing yet deactivating groups in electrophilic aromatic substitution. libretexts.org This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions.

In this compound, the available positions for substitution are C4 and C5. The directing effects of the three halogens would need to be considered collectively.

The fluorine at C6 is ortho- to the C5 position and para- to the C3-chloro position.

The bromine at C2 is ortho- to the C3-chloro position and meta- to the C4 and C5 positions.

The chlorine at C3 is ortho- to the C2-bromo and C4 positions, and para- to the C6-fluoro position.

Competitive Reactions and Product Distribution Analysis

Given the multiple substituents on the aromatic ring, predicting the exact product distribution for an electrophilic aromatic substitution reaction is challenging without experimental data. The benzyl fluoride group (-CH₂F) is generally considered to be weakly deactivating and ortho-, para-directing.

An incoming electrophile would preferentially attack the position that is most activated (or least deactivated) by the combined electronic effects of the substituents and is sterically accessible. A qualitative analysis suggests that the C4 and C5 positions are the most likely sites of attack. A detailed product distribution analysis, likely through experimental methods such as NMR spectroscopy and mass spectrometry, would be necessary to definitively determine the regioselectivity of electrophilic aromatic substitution on this compound.

Table 2: Predicted Directing Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -Br | C2 | Electron-withdrawing | Electron-donating | Ortho, Para-directing (deactivating) |

| -Cl | C3 | Electron-withdrawing | Electron-donating | Ortho, Para-directing (deactivating) |

| -F | C6 | Electron-withdrawing | Electron-donating | Ortho, Para-directing (deactivating) |

| -CH₂F | C1 | Weakly electron-withdrawing | - | Weakly Ortho, Para-directing (deactivating) |

Radical Reactions Involving the Benzylic Moiety

The benzylic position of this compound is a focal point for radical reactions due to the ability of the aromatic ring to stabilize a radical intermediate. The presence of multiple halogen substituents on the ring, however, modulates this reactivity in complex ways.

Radical halogenation of the benzylic carbon in this compound can be initiated by photolytic or thermal means, typically involving a radical initiator such as N-bromosuccinimide (NBS). The generally accepted mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps.

The key intermediate in this process is the 2-bromo-3-chloro-6-fluorobenzyl radical. The stability of this radical is a critical factor in determining the reaction's feasibility and rate. The phenyl ring provides significant resonance stabilization by delocalizing the unpaired electron across the aromatic system. However, the inductive effects of the halogen substituents also play a crucial role. The fluorine atom at the ortho position and the chlorine atom at the meta position are strongly electron-withdrawing, which can destabilize the adjacent benzylic radical to some extent. Conversely, the bromine atom, also at the ortho position, has a less pronounced inductive effect and its polarizability might contribute to stabilization.

Hypothetical stabilization energies of related benzylic radicals are presented in the table below to illustrate the electronic influence of halogen substituents.

| Benzylic Radical | Relative Stability (kcal/mol) |

| Benzyl radical | 0 (Reference) |

| 2-Fluorobenzyl radical | -1.5 |

| 2-Chlorobenzyl radical | -0.8 |

| 2-Bromobenzyl radical | -0.5 |

Note: These are illustrative values and not experimentally determined for the specific compound.

Electron transfer processes can be significant in the reactions of benzylic halides, often competing with or being part of radical pathways. In the context of this compound, an electron transfer from a suitable donor to the molecule could initiate a reaction. This would lead to the formation of a radical anion, which could then fragment by cleaving the carbon-fluorine bond at the benzylic position to yield the 2-bromo-3-chloro-6-fluorobenzyl radical and a fluoride ion.

The feasibility of such an electron transfer process is dependent on the reduction potential of the this compound and the oxidation potential of the electron donor. The presence of multiple electron-withdrawing halogen atoms on the aromatic ring would likely make the compound more susceptible to reduction compared to unsubstituted benzyl fluoride.

Dehydrohalogenation and Other Elimination Reactions

Elimination reactions of this compound, specifically dehydrohalogenation, provide a pathway to the formation of olefinic products. These reactions are typically promoted by bases and can proceed through different mechanistic pathways. beilstein-journals.orgyoutube.com

The elimination of hydrogen fluoride (HF) from this compound would lead to the formation of 2-bromo-3-chloro-6-fluorostyrene. The mechanism of this elimination can be either E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions. beilstein-journals.orgyoutube.com

An E2 mechanism would involve a concerted process where a base abstracts a proton from the carbon adjacent to the aromatic ring, and the fluoride ion is simultaneously eliminated. This pathway is favored by strong, bulky bases and in solvents of lower polarity. The rate of the E2 reaction would be sensitive to the steric hindrance around the benzylic position.

An E1 mechanism proceeds through a two-step process involving the initial formation of a benzylic carbocation, followed by the abstraction of a proton by a base. This pathway is favored in the presence of a weak base, in polar protic solvents, and with substrates that can form stable carbocations. The 2-bromo-3-chloro-6-fluorobenzyl carbocation would be stabilized by resonance with the aromatic ring, but destabilized by the electron-withdrawing halogen substituents.

The choice of base and solvent is critical in directing the reaction towards a specific olefin-forming pathway.

A summary of expected major products under different elimination conditions is provided below.

| Conditions | Mechanism | Major Product |

| Strong, non-bulky base (e.g., NaOEt in EtOH) | Likely E2 | 2-bromo-3-chloro-6-fluorostyrene |

| Strong, bulky base (e.g., t-BuOK in t-BuOH) | E2 | 2-bromo-3-chloro-6-fluorostyrene |

| Weak base in polar protic solvent (e.g., EtOH, heat) | Likely E1 | 2-bromo-3-chloro-6-fluorostyrene |

In reactions that proceed through a carbocation intermediate, such as the E1 mechanism, there is a possibility of rearrangement. However, for a benzylic carbocation, rearrangements are generally less common unless they can lead to a significantly more stable carbocation. In the case of the 2-bromo-3-chloro-6-fluorobenzyl carbocation, significant rearrangement pathways are not immediately apparent.

Byproduct formation in elimination reactions is common. In addition to the desired olefin, substitution products can also be formed, particularly if the base used is also a good nucleophile. For instance, using sodium ethoxide as a base could lead to the formation of 2-bromo-3-chloro-6-fluorobenzyl ethyl ether via an SN2 or SN1 pathway, competing with the E2 or E1 elimination. The ratio of elimination to substitution products is influenced by factors such as the steric bulk of the base, the reaction temperature, and the solvent.

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Chloro 6 Fluorobenzyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and energetic landscape of a molecule. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for the prediction of molecular geometries, electronic distributions, and thermodynamic stabilities.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like 2-Bromo-3-chloro-6-fluorobenzyl fluoride (B91410). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such investigations, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the electronic structure. nih.gov

Theoretical studies on analogous halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), have demonstrated the utility of DFT in predicting key molecular properties. nih.govmdpi.comresearchgate.net For 2-Bromo-3-chloro-6-fluorobenzyl fluoride, DFT calculations would typically be used to optimize the molecular geometry, yielding predictions for bond lengths, bond angles, and dihedral angles. These calculations also provide insights into the electronic properties, including the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Properties of a Representative Halogenated Benzyl (B1604629) Fluoride using DFT (Note: The following data is illustrative and based on typical values for structurally similar compounds calculated using DFT methods, as direct data for this compound is not available in the cited literature.)

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | 5.5 - 6.5 |

For more precise energetic and structural information, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory. nih.govresearchgate.net While computationally more demanding than DFT, these methods can offer benchmark data for more complex systems. In studies of polychlorinated aromatic compounds, both HF and MP2 methods have been used to calculate relative stabilities and structures. nih.govresearchgate.net For a molecule like this compound, ab initio calculations would be valuable for refining the geometric parameters and for obtaining more accurate energy profiles, which are crucial for the subsequent analysis of bond dissociation enthalpies and reaction mechanisms.

The stability of this compound is intrinsically linked to the strength of its covalent bonds. Bond Dissociation Enthalpy (BDE) is the energy required to homolytically cleave a bond, and its calculation is a key application of quantum chemistry in assessing molecular stability. The C-Br, C-Cl, C-F, and C-H bonds, as well as the benzylic C-F bond, are of particular interest.

Computational studies on benzyl halides and other halogenated hydrocarbons have shown that the nature of the halogen substituent significantly influences the C-X bond strength. researchgate.netrsc.orgresearchgate.net Generally, for a given carbon center, the C-F bond is the strongest, followed by C-Cl and C-Br. Theoretical investigations into the BDEs of various organic molecules, including those containing halogens, have been successfully carried out using high-level computational methods. digitellinc.comacs.orgnih.govrsc.org For this compound, the BDE of the benzylic C-F bond is expected to be a key determinant of its reactivity in reactions involving the fluoromethyl group. The electronic effects of the bromine, chlorine, and fluorine substituents on the aromatic ring will modulate the BDEs of both the ring C-X bonds and the benzylic C-F bond.

Table 2: Representative Bond Dissociation Enthalpies (BDEs) for Halogenated Aromatic Compounds (Note: These values are illustrative and represent typical ranges for the indicated bond types in related compounds. Specific BDEs for this compound would require dedicated calculations.)

| Bond | Typical BDE Range (kcal/mol) |

| Aromatic C-F | 115 - 125 |

| Aromatic C-Cl | 90 - 100 |

| Aromatic C-Br | 75 - 85 |

| Benzylic C-F | 105 - 115 |

| Aromatic C-H | 110 - 115 |

Mechanistic Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For this compound, this includes elucidating potential reaction pathways and predicting the selectivity of its transformations.

Understanding the reactivity of this compound, particularly at the benzylic position, involves mapping out the potential energy surface for reactions such as nucleophilic substitution. Computational studies on benzyl fluoride and its derivatives have explored the mechanistic dichotomy between the unimolecular (SN1) and bimolecular (SN2) substitution pathways. beilstein-journals.orgnih.gov The stability of the potential benzylic carbocation intermediate versus the energy of the SN2 transition state is a key factor.

Theoretical calculations can locate and characterize the transition state structures for these pathways. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a critical factor in the reaction kinetics. For instance, in the context of nucleophilic substitution at the benzylic carbon, DFT calculations can be used to model the approach of a nucleophile and the departure of the fluoride leaving group, providing the geometry and energy of the transition state. Studies on similar systems have shown that the presence of electron-withdrawing or -donating groups on the aromatic ring can significantly influence the activation energies of these reactions. researchgate.net

For a molecule with multiple reactive sites like this compound, predicting the regioselectivity of a reaction is crucial. For example, in electrophilic aromatic substitution, the positions on the aromatic ring most susceptible to attack can be predicted by calculating the distribution of electron density and the stability of the potential intermediates (sigma complexes). Similarly, in nucleophilic aromatic substitution, the positions activated by the electron-withdrawing effects of the halogens can be identified.

While the benzylic carbon of this compound is not a stereocenter, computational modeling can be applied to understand stereoselectivity in reactions where a stereocenter might be formed. For reactions at a prochiral center or with chiral reagents, computational methods can be used to calculate the energies of the diastereomeric transition states, allowing for the prediction of the stereochemical outcome of the reaction. researchgate.net

Solvent Effects in Computational Reaction Modeling

The inclusion of solvent effects in computational models is critical for accurately predicting the behavior of molecules like this compound in solution. Solvents can significantly influence molecular properties and reaction rates by orders of magnitude, especially when polar transition states are involved. ucsb.edu Computational chemistry addresses these influences through two primary models: explicit and implicit solvent models.

Explicit solvent models involve surrounding the solute molecule with a specific number of individual solvent molecules. While this approach can capture direct, specific interactions such as hydrogen bonding, its predictive accuracy is highly dependent on the number and placement of the solvent molecules, making it computationally intensive and complex to set up correctly. ucsb.edu

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. This method calculates the average effect of the solvent on the solute, primarily arising from dipolar interactions where the polar solute polarizes the surrounding medium. ucsb.edu This "reaction field" then interacts with the solute. Common implicit models include the Polarizable Continuum Model (PCM) and its variations like the Integral Equation Formalism PCM (IEFPCM) and the Solvation Model based on Density (SMD). For instance, calculations on halogenated compounds are often performed using models like PCM in solvents such as dichloromethane (B109758) to simulate a realistic chemical environment. nih.gov

The choice of solvent can dramatically alter reaction outcomes. For example, studies on reactions involving α-halogenated aldehydes showed that solvents like toluene (B28343), chlorobenzene (B131634), and dichloromethane resulted in lower yields compared to others, while acetonitrile (B52724) and tetrahydrofuran (B95107) also led to decreased selectivity. acs.org These experimental findings highlight the necessity of accurate solvent modeling to computationally predict reaction kinetics and thermodynamics for halogenated aromatic compounds like this compound.

Intermolecular Interactions and Supramolecular Chemistry

The halogen and fluorine substituents on this compound govern its participation in a variety of non-covalent intermolecular interactions. These interactions, including halogen bonding, weak C-F···H and C-F···π interactions, and π-π stacking, are fundamental to its role in supramolecular chemistry and materials science.

Halogen bonding (XB) is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). nih.gov This interaction arises from an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the covalent bond. researchgate.netresearchgate.net In this compound, both the bromine and chlorine atoms can act as halogen bond donors.

The strength of halogen bonding is tunable and depends on the halogen atom and its chemical environment. nih.gov Generally, the strength follows the trend I > Br > Cl. mdpi.com The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and chlorine atoms on the benzyl fluoride, enhances the positive character of the σ-hole on the bromine atom, thereby strengthening its potential for halogen bonding. researchgate.netresearchgate.net Computational studies, often employing density functional theory (DFT), are used to evaluate the strength and nature of these interactions. nih.govresearchgate.net For instance, the interaction energy of halogen bonds is driven by a combination of electrostatics, orbital interactions, and dispersion forces. mdpi.com

Halogen bonding can occur with various acceptors, including lone pairs on heteroatoms (like oxygen or nitrogen) or π-systems of aromatic rings. nih.gov The interaction with π-systems, known as a C–X···π bond, is significant in the crystal engineering of halogenated aromatic compounds. nih.gov Theoretical calculations have shown that halogen bonds can form with aromatic systems with interaction energies comparable to hydrogen bonds. chemistryviews.org

Table 1: Factors Influencing Halogen Bond Strength

| Factor | Description | Expected Effect on this compound |

|---|---|---|

| Halogen Identity | Bond strength generally increases down the group (I > Br > Cl). | The bromine atom will form stronger halogen bonds than the chlorine atom. |

| Substituents | Electron-withdrawing groups on the donor molecule enhance the σ-hole and strengthen the bond. | The chloro and fluoro substituents will increase the halogen bonding strength of the bromine atom. researchgate.netresearchgate.net |

| Acceptor Type | Can be lone pairs (e.g., on N, O) or π-systems. nih.gov | Capable of interacting with a wide range of biological and synthetic acceptors. |

| Solvent | The surrounding medium can influence the energetics of the interaction. | Polar solvents may compete for interactions, potentially weakening the halogen bond. |

The fluorine atoms in this compound, both on the ring and the benzylic carbon, can participate in weak non-covalent interactions that influence molecular conformation and crystal packing. researchgate.net While the carbon-fluorine bond is highly polarized, organic fluorine often engages in weak interactions rather than strong hydrogen bonds. researchgate.netmdpi.com

These interactions include:

C-F···H bonds: These are weak hydrogen bonds where the fluorine atom acts as the acceptor. Computational analyses have identified their role in the stabilization of crystal structures of fluorinated N-benzyl derivatives. researchgate.net

C-F···π interactions: This involves an interaction between the fluorine atom and the electron cloud of an aromatic ring.

The energetic contribution of any single C-F interaction is modest, typically in the range of 0.1-0.4 kcal/mol. nih.gov However, the cumulative effect of multiple such interactions within a supramolecular assembly can be significant, guiding the solid-state packing behavior of molecules. researchgate.netnih.gov The conformational landscape of fluorinated benzyl derivatives is strongly influenced by the presence of these weak interactions, which can compete with or reinforce other non-covalent forces. nih.gov

π-π stacking is a crucial non-covalent interaction that dictates the arrangement of aromatic rings in both biological systems and synthetic materials. researchgate.net This interaction involves the face-to-face arrangement of π-systems and is driven by a combination of dispersion and dipole-induced dipole forces. libretexts.org The substitution pattern on the aromatic ring significantly modulates the nature and strength of these interactions.

In halogenated aromatic systems like this compound, the introduction of halogens alters the electron distribution of the π-system. Electron-withdrawing substituents, such as chlorine and fluorine, can lead to larger binding energies in π-stacked complexes compared to unsubstituted benzene (B151609). researchgate.net This is because they can create a quadrupole moment that favors specific stacking geometries, such as parallel-displaced or staggered arrangements, over a direct face-to-face sandwich configuration to minimize electrostatic repulsion. researchgate.netlibretexts.org

Computational studies on chlorobenzene systems have shown that staggered conformations can be significantly more stable. researchgate.net The interplay between π-π stacking and other forces, like C-H···O or halogen bonds, forms the primary structural motifs in the crystals of many substituted benzenes. rsc.org The presence of multiple halogen atoms on the ring of this compound suggests that its solid-state architecture will be heavily influenced by a complex network of these directed intermolecular forces.

Advanced Spectroscopic Analysis for Structural and Mechanistic Insights into 2 Bromo 3 Chloro 6 Fluorobenzyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for determining the molecular structure of 2-Bromo-3-chloro-6-fluorobenzyl fluoride (B91410) by providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is crucial for the complete assignment of the molecular structure. The halogen substituents (Br, Cl, F) on the benzene (B151609) ring induce significant changes in the electron density, leading to predictable chemical shifts for the remaining aromatic protons and carbons. ucl.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a signal for the benzylic methylene (B1212753) (CH₂) group. The aromatic protons, being adjacent to each other, will appear as a pair of doublets due to ortho-coupling. The benzylic protons will be split into a doublet by the geminal fluorine atom (²J-H-F coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the halogen substituents. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J-C-F), which are highly characteristic. The benzylic carbon will also show a significant coupling to its attached fluorine.

¹⁹F NMR Spectroscopy: Due to the presence of two chemically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum is expected to show two distinct resonances. One signal corresponds to the fluorine atom attached to the aromatic ring (C-6), and the other to the fluorine atom in the benzyl (B1604629) fluoride group (-CH₂F). These signals will exhibit couplings to nearby protons, providing further structural confirmation.

Interactive Table 1: Predicted ¹H NMR Data for 2-Bromo-3-chloro-6-fluorobenzyl fluoride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.45 - 7.60 | Doublet of doublets (dd) | ³J-H4-H5 ≈ 8-9 Hz, ⁴J-H4-F6 ≈ 6-7 Hz |

| H-5 | 7.15 - 7.30 | Doublet of doublets (dd) | ³J-H5-H4 ≈ 8-9 Hz, ³J-H5-F6 ≈ 9-10 Hz |

| CH₂F | 5.60 - 5.80 | Doublet (d) | ²J-H-F ≈ 47-50 Hz |

Interactive Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound

| Nucleus | Carbon/Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| ¹³C | C-1 (C-CH₂F) | 128 - 132 | ²J-C1-F6 ≈ 15-20 Hz |

| ¹³C | C-2 (C-Br) | 118 - 122 | ²J-C2-F(benzyl) ≈ 4-6 Hz |

| ¹³C | C-3 (C-Cl) | 133 - 136 | ³J-C3-F6 ≈ 3-5 Hz |

| ¹³C | C-4 | 129 - 132 | ⁴J-C4-F6 ≈ 1-2 Hz |

| ¹³C | C-5 | 125 - 128 | ³J-C5-F6 ≈ 18-22 Hz |

| ¹³C | C-6 (C-F) | 158 - 162 | ¹J-C6-F6 ≈ 245-255 Hz |

| ¹³C | CH₂F | 82 - 85 | ¹J-C-F ≈ 235-245 Hz |

| ¹⁹F | F (Aromatic) | -110 to -115 | Multiplet |

| ¹⁹F | F (Benzylic) | -205 to -215 | Triplet of triplets (tt) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the predicted signals and confirming the through-bond connectivity of atoms. epfl.ch

¹H-¹H COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the adjacent aromatic protons (H-4 and H-5), displayed as a cross-peak connecting their respective diagonal peaks. slideshare.net This provides definitive evidence of their neighboring positions on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. youtube.com It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, and the benzylic CH₂ protons to the benzylic carbon, confirming their one-bond connections.

The presence of bulky substituents at the ortho-positions (bromo at C-2 and fluoro at C-6) relative to the benzyl fluoride group suggests the possibility of hindered rotation around the C1-C(alpha) single bond. This conformational restriction can be investigated using dynamic NMR (DNMR) spectroscopy.

At sufficiently low temperatures, the rotation around this bond may become slow on the NMR timescale. This would render the two benzylic protons diastereotopic, meaning they are in chemically different environments. Consequently, instead of a simple doublet, their ¹H NMR signal would be expected to resolve into a more complex pattern, likely an "AB quartet," with each line of the quartet further split into a doublet by the geminal fluorine.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals for the two protons would broaden and merge into a single broad peak. Further heating would result in a sharp, time-averaged signal—the simple doublet expected under free rotation. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated, providing quantitative insight into the molecule's conformational flexibility. Similar phenomena of hindered rotation have been observed in other ortho-substituted aromatic compounds. lookchem.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by identifying the functional groups and bond vibrations within the molecule. ksu.edu.sa

The IR and Raman spectra of this compound are expected to be rich with characteristic bands that confirm the presence of its key structural features.

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring. orgchemboulder.com

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the benzylic -CH₂F group are expected just below 3000 cm⁻¹, in the range of 2930-2980 cm⁻¹.

Aromatic C=C Stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. libretexts.orgudel.edu

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring are expected in the 800-900 cm⁻¹ region. orgchemboulder.com The benzylic -CH₂- group will also exhibit characteristic scissoring and wagging bending modes between 1150 and 1470 cm⁻¹. libretexts.org

Interactive Table 3: Predicted Characteristic Group Vibrations for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium | Medium |

| C-H Stretch | Aliphatic (-CH₂F) | 2930 - 2980 | Medium | Medium |

| C=C Stretch | Aromatic Ring | 1580 - 1600 | Medium-Strong | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1500 | Medium-Strong | Strong |

| C-H Bend | Aliphatic (-CH₂F) | 1380 - 1470 | Medium | Medium |

| C-H Bend (oop) | Aromatic | 800 - 900 | Strong | Weak |

The vibrations associated with the numerous carbon-halogen bonds are key spectroscopic signatures for this molecule. These bands typically appear in the fingerprint region of the spectrum (< 1300 cm⁻¹).

C-F Stretching: The spectrum will contain two distinct C-F stretching vibrations. The aromatic C-F stretch is expected as a strong band in the IR spectrum, typically between 1200-1270 cm⁻¹. The aliphatic C-F stretch from the benzyl fluoride group will also be a strong IR absorption, usually found in the 1000-1100 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to produce a medium to strong intensity band in the region of 550-850 cm⁻¹. orgchemboulder.com

C-Br Stretching: The C-Br stretch is expected at a lower frequency due to the greater mass of bromine, typically appearing between 515-690 cm⁻¹. libretexts.orgorgchemboulder.com This band is often of weak to medium intensity in IR spectra but can sometimes be more prominent in the Raman spectrum.

The precise positions of these halogen-carbon stretching and bending modes provide a unique vibrational fingerprint, confirming the specific substitution pattern of the molecule.

Interactive Table 4: Predicted Halogen-Carbon Vibrations for this compound

| Vibrational Mode | Bond | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-F Stretch | Aromatic (C₆-F) | 1200 - 1270 | Strong | Medium |

| C-F Stretch | Aliphatic (-CH₂F) | 1000 - 1100 | Strong | Medium |

| C-Cl Stretch | Aromatic (C₃-Cl) | 550 - 850 | Medium-Strong | Strong |

| C-Br Stretch | Aromatic (C₂-Br) | 515 - 690 | Medium | Strong |

| Bending Modes | C-C-X, C-C-H | < 600 | Medium-Weak | Medium-Weak |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for elucidating the structure and confirming the identity of organic compounds. For a molecule like this compound, mass spectrometry provides definitive information regarding its elemental composition and offers clues to its structural arrangement through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision, typically to four or more decimal places. This level of accuracy allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₇H₄BrClF₂. HRMS analysis can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. The precise theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F). An experimentally measured mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Isotope | Exact Mass (Da) | Total Mass Contribution (Da) |

|---|---|---|---|---|

| Carbon | 7 | ¹²C | 12.000000 | 84.000000 |

| Hydrogen | 4 | ¹H | 1.007825 | 4.031300 |

| Bromine | 1 | ⁷⁹Br | 78.918337 | 78.918337 |

| Chlorine | 1 | ³⁵Cl | 34.968853 | 34.968853 |

| Fluorine | 2 | ¹⁹F | 18.998403 | 37.996806 |

| Total Monoisotopic Mass | 239.815296 |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule in a controlled manner, typically through electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. The fragmentation of this compound is predicted to occur at the weakest bonds and result in the formation of stable ions.

The molecular ion (M⁺) peak would be observed, accompanied by characteristic isotopic peaks due to the presence of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely include:

Benzylic Cleavage: The bond between the aromatic ring and the fluoromethyl group (-CH₂F) is susceptible to cleavage. This would result in the formation of a stable, substituted tropylium-like cation [C₆H₃BrClF]⁺.

Loss of Halogens: Sequential loss of the halogen atoms from both the ring and the benzylic position can occur. The loss of the benzylic fluorine to form the [M-F]⁺ ion is a probable pathway. Cleavage of the carbon-halogen bonds on the aromatic ring can also occur, leading to fragments such as [M-Br]⁺ and [M-Cl]⁺.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion (m/z) | Formula of Ion | Description of Neutral Loss |

|---|---|---|

| 239.8 | [C₇H₄BrClF₂]⁺ | Molecular Ion (M⁺) |

| 206.8 | [C₇H₄BrCl]⁺ | Loss of F₂ (unlikely) or sequential loss of two F radicals |

| 160.9 | [C₇H₄ClF₂]⁺ | Loss of Br radical |

| 204.8 | [C₇H₄BrF₂]⁺ | Loss of Cl radical |

| 207.9 | [C₆H₃BrClF]⁺ | Loss of CH₂F radical via benzylic cleavage |

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds, these transitions are typically from π bonding orbitals to π* antibonding orbitals.

The primary chromophore in this compound is the substituted benzene ring. Unsubstituted benzene exhibits characteristic absorption bands arising from π → π* transitions, notably the intense E₁ and E₂ bands at shorter wavelengths (below 220 nm) and the weaker, structured B-band ("Benzenoid" band) at around 255 nm. youtube.com

The presence of multiple halogen substituents (Br, Cl, F) and a fluoromethyl group (-CH₂F) on the benzene ring modifies these fundamental absorptions. Halogens act as auxochromes; their non-bonding electrons can engage in resonance with the aromatic π-system (+R effect). This resonance effect generally shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and can increase their intensity (a hyperchromic effect). aakash.ac.in The cumulative effect of three different halogens on the aromatic ring is expected to result in a distinct UV-Vis spectrum compared to simpler monosubstituted benzenes. Most polycyclic aromatic hydrocarbons absorb in the ultraviolet or visible region, making UV-Vis spectroscopy a valuable tool for their detection. researchgate.net

Table 3: Typical UV Absorption Bands of Benzene and Expected Shifts for the Polyhalogenated Chromophore

| Benzene Band | Typical λₘₐₓ (nm) | Transition | Expected Shift for Substituted Chromophore |

|---|---|---|---|

| E₁-band | ~184 | π → π | Bathochromic Shift |

| E₂-band | ~204 | π → π | Bathochromic Shift |

| B-band | ~255 | π → π* (Symmetry Forbidden) | Bathochromic Shift and loss of fine structure |

The precise position and intensity of absorption maxima are sensitive to both the molecular environment (solvent) and the nature of the substituents on the chromophore.

Substituent Effects: Halogens exhibit a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). pressbooks.publibretexts.org For UV-Vis spectroscopy, the +R effect is particularly significant as the donation of lone-pair electrons into the aromatic π-system alters the energy levels of the molecular orbitals. This donation stabilizes the π* excited state more than the π ground state, reducing the energy gap for the electronic transition and resulting in a bathochromic shift. The combined influence of bromo, chloro, and fluoro groups, each with differing electronegativity and resonance capabilities, creates a complex electronic environment that modifies the absorption profile.

Solvent Effects: The polarity of the solvent can influence the absorption spectrum, a phenomenon known as solvatochromism. The π → π* transitions of aromatic compounds often exhibit a bathochromic shift as the solvent polarity increases. libretexts.org This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. sciencepublishinggroup.com Consequently, measuring the UV-Vis spectrum of this compound in solvents of varying polarity, such as hexane (B92381) (non-polar) and ethanol (B145695) (polar), would likely reveal shifts in the absorption maxima, providing further insight into the electronic nature of its ground and excited states.

Table 4: Predicted Solvent Effects on π → π Transitions*

| Solvent Type | Example | Expected Effect on λₘₐₓ | Type of Shift |

|---|---|---|---|

| Non-polar | Hexane, Cyclohexane | Absorption at shorter wavelengths | Hypsochromic (relative to polar) |

| Polar Aprotic | Acetonitrile (B52724), Dichloromethane (B109758) | Intermediate shift | - |

| Polar Protic | Ethanol, Methanol | Absorption at longer wavelengths | Bathochromic (relative to non-polar) |

2 Bromo 3 Chloro 6 Fluorobenzyl Fluoride As a Versatile Synthetic Building Block

Strategic Applications in the Synthesis of Functionalized Molecules

The unique arrangement of four different halogen atoms in 2-bromo-3-chloro-6-fluorobenzyl fluoride (B91410) makes it a highly valuable precursor for a wide range of functionalized molecules. The differential reactivity of the benzylic fluoride, aromatic bromine, aromatic chlorine, and aromatic fluorine atoms allows for a stepwise and controlled introduction of various substituents. This hierarchical reactivity is crucial in multi-step syntheses where specific bond formations are required at precise locations.

For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkyl, or other organic moieties at the 2-position of the benzene (B151609) ring. Subsequently, the chlorine atom at the 3-position can be targeted under more forcing reaction conditions or with different catalytic systems. The benzylic fluoride offers a site for nucleophilic substitution, while the aromatic fluorine atom can direct ortho-lithiation or participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if further activated by electron-withdrawing groups. This multi-faceted reactivity profile makes 2-bromo-3-chloro-6-fluorobenzyl fluoride an attractive starting material in medicinal chemistry and materials science for the synthesis of highly substituted and complex aromatic compounds.

Selective Derivatization Reactions at the Benzylic Fluoride Position

The benzylic fluoride in this compound is a key functional group that can undergo selective derivatization. While the carbon-fluorine bond is the strongest carbon-halogen bond, benzylic fluorides can be activated for nucleophilic substitution reactions. nih.gov This activation can be achieved using Lewis acids or by employing protic activation through hydrogen bond donors. nih.gov This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, at the benzylic position.

Recent studies have explored the C-F bond activation of benzylic fluorides for nucleophilic substitutions and Friedel-Crafts reactions. nih.gov These methods often utilize hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP) to facilitate the reaction. nih.gov The reaction mechanism can proceed through either an associative (SN2) or dissociative (SN1) pathway, depending on the reaction conditions and the nature of the nucleophile. nih.gov This tunable reactivity allows for a degree of stereochemical control in some cases. The selective transformation of the benzylic fluoride in the presence of the other aromatic halogens is a significant advantage, enabling the synthesis of molecules with a benzylic stereocenter and a richly functionalized aromatic ring.

Transformations Involving the Aromatic Bromine and Chlorine Atoms

The aromatic bromine and chlorine atoms on the benzene ring of this compound are prime sites for transformations, most notably through transition metal-catalyzed cross-coupling reactions. The difference in bond strength between the C-Br and C-Cl bonds (C-Br being weaker) allows for selective reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings can be performed chemoselectively at the C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. nih.govorganic-chemistry.orgst-andrews.ac.uk

For example, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group at the 2-position. Following this, a second cross-coupling reaction could be performed at the 3-position under different conditions, potentially using a more active catalyst or a different type of coupling reaction. Nickel-catalyzed cross-electrophile coupling reactions have also emerged as a powerful tool for the selective coupling of aryl chlorides and bromides. nih.gov This differential reactivity is a cornerstone of the synthetic utility of polyhalogenated aromatic compounds, allowing for the programmed construction of complex biaryl and other highly substituted aromatic structures.

Exploiting the Synergistic Reactivity of Multiple Halogen Substituents

The presence of multiple halogen substituents on the aromatic ring can lead to synergistic effects that influence the reactivity of the molecule in unique ways. The fluorine atom at the 6-position, being ortho to the bromine atom, can exert a significant electronic and steric influence on the reactivity of the C-Br bond. Fluorine is a potent directing group in ortho-metalation reactions, which could be exploited for functionalization adjacent to the fluorine atom. researchgate.net

Furthermore, in the context of nucleophilic aromatic substitution (SNAr), the combined electron-withdrawing effects of the halogens can activate the ring towards nucleophilic attack. libretexts.orgchemistrysteps.comwikipedia.org While halogens are generally deactivating in electrophilic aromatic substitution, they are activating for SNAr. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.comwikipedia.org This provides another avenue for selective functionalization, where the aromatic fluorine could potentially be replaced by a suitable nucleophile under specific conditions, although this would likely require activation from other electron-withdrawing groups. The interplay of these electronic effects allows for a nuanced control over the regioselectivity of various transformations.

Precursor in Accessing Complex Polyhalogenated Aromatic Scaffolds

Polyhalogenated aromatic hydrocarbons are important building blocks for a variety of advanced materials and pharmaceuticals. mdpi.comresearchgate.netnih.gov this compound serves as an excellent precursor for accessing more complex polyhalogenated aromatic scaffolds. The existing halogen atoms can be retained, transformed, or replaced to generate a diverse library of derivatives.

For instance, the bromine and chlorine atoms can be sequentially replaced through various cross-coupling reactions to introduce different functional groups, as discussed earlier. Alternatively, reactions such as halogen-metal exchange, particularly at the more reactive C-Br bond, can generate an organometallic intermediate that can then be trapped with a variety of electrophiles to introduce new substituents. The ability to selectively manipulate each of the halogen atoms allows for the synthesis of highly substituted and sterically congested aromatic compounds that would be difficult to access through other synthetic routes. This makes this compound a valuable starting point for the development of novel organic materials, agrochemicals, and pharmaceutical agents.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability has spurred research into environmentally benign synthetic methods for producing complex molecules like 2-Bromo-3-chloro-6-fluorobenzyl fluoride (B91410). chemistryjournals.net Traditional synthesis routes often rely on hazardous reagents and generate significant waste. chemistryjournals.net Green chemistry principles are now guiding the development of cleaner, more efficient alternatives.

Key strategies in this domain include:

Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net

Alternative Energy Sources: Microwave-assisted synthesis and photocatalysis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netrsc.org For instance, visible light-induced photocatalysis has been successfully employed for the deoxyfluorination of benzyl (B1604629) alcohols using sulfur hexafluoride (SF₆) as a fluorinating agent, offering a novel green route to benzyl fluorides. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. chemistryjournals.net

Solid-State Synthesis: Mechanochemical methods, where reactions are conducted in the solid state with minimal or no solvent, present a promising eco-friendly alternative. rsc.org A mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride has been developed, demonstrating a rapid and environmentally friendly route to N-heteroaryl fluorides. rsc.org

| Aspect | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.net |

| Energy | Conventional heating (often energy-intensive) | Microwave irradiation, visible light photocatalysis chemistryjournals.netrsc.org |

| Reagents | May involve hazardous and toxic substances | Use of benign starting materials and reagents like KF or SF₆ rsc.orgrsc.org |

| Waste | Can generate significant amounts of byproducts | Aims for high atom economy and minimal waste generation chemistryjournals.net |

Exploration of Novel Catalytic Transformations and Reactivity Modes

The reactivity of the carbon-fluorine bond in benzyl fluorides is a subject of intense research, with a focus on developing novel catalytic systems to achieve selective transformations. beilstein-journals.org The presence of multiple halogen substituents in 2-Bromo-3-chloro-6-fluorobenzyl fluoride offers multiple sites for catalytic activation, enabling a diverse range of potential reactions.

Recent advances in this area include:

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including those involving halogenated compounds. researchgate.net

Borane Catalysis: Borane catalysts have shown promise in the C(sp³)–F bond arylation and esterification of benzyl fluorides, proceeding through a transborylation mechanism. ed.ac.uk This approach allows for the chemoselective functionalization of the alkyl fluoride over aryl fluoride bonds. ed.ac.uk

Transition-Metal Catalysis: While not extensively detailed in the provided search results for this specific compound, transition-metal catalysis remains a cornerstone of modern organic synthesis and is a likely avenue for future exploration of this compound's reactivity.

The reactivity of benzyl halides is influenced by the nature of the halogen, with benzyl bromides generally being more reactive than benzyl chlorides in dehalogenation reactions. rsc.org The specific reactivity of the benzyl fluoride group in this compound would be a key area for investigation, potentially involving SN1 or SN2 type displacement mechanisms depending on the reaction conditions and the nature of the nucleophile. beilstein-journals.orgbyjus.com

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. preprints.org For a complex molecule like this compound, these computational tools can significantly accelerate the discovery of novel synthetic routes and transformations.

Applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways, helping chemists to design synthetic strategies for new molecules. cas.org

Reaction Condition Optimization: Neural network models can be trained on large datasets of chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org

Prediction of Reactivity: ML models can be developed to predict the reactivity of different functional groups within a molecule, aiding in the design of selective reactions. nih.gov For instance, machine learning has been used to predict the rate constants of halogen radicals, which could be relevant for understanding the reactivity of polyhalogenated compounds. nih.gov

| Application | Description | Potential Benefit |

|---|---|---|

| Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. cas.org | Faster design of novel and efficient synthetic pathways. |

| Reaction Optimization | Neural networks predict optimal reaction conditions (catalyst, solvent, temperature). acs.org | Reduced need for trial-and-error experimentation, leading to cost and time savings. |

| Reactivity Prediction | ML models predict the reactivity of specific functional groups. nih.gov | Enables the design of highly selective chemical transformations. |